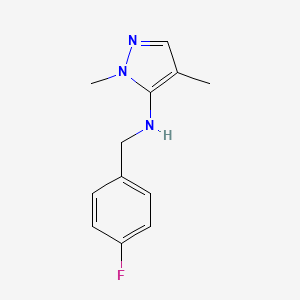

N-(4-fluorobenzyl)-1,4-dimethyl-1H-pyrazol-5-amine

Description

N-(4-fluorobenzyl)-1,4-dimethyl-1H-pyrazol-5-amine is a pyrazole-derived compound featuring a 4-fluorobenzyl substituent. Pyrazole derivatives are of significant interest in medicinal and materials chemistry due to their versatile hydrogen-bonding capabilities and tunable electronic properties. The fluorine atom at the para position of the benzyl group introduces electron-withdrawing effects, which may influence reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula |

C12H14FN3 |

|---|---|

Molecular Weight |

219.26 g/mol |

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine |

InChI |

InChI=1S/C12H14FN3/c1-9-7-15-16(2)12(9)14-8-10-3-5-11(13)6-4-10/h3-7,14H,8H2,1-2H3 |

InChI Key |

ASXLWZDGEDOTHX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(N=C1)C)NCC2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine typically involves the reaction of 4-fluorobenzyl chloride with 1,4-dimethyl-1H-pyrazol-5-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents like bromine or nitrating agents in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of corresponding pyrazole carboxylic acids.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that N-(4-fluorobenzyl)-1,4-dimethyl-1H-pyrazol-5-amine may exhibit anticancer properties. Preliminary studies suggest it interacts with biological targets such as enzymes and receptors involved in cancer progression. For instance, compounds similar to this pyrazole derivative have shown promising results against various cancer cell lines, indicating potential for further development as an anticancer agent.

Neurotransmitter Interaction

The compound's structure suggests it may interact with neurotransmitter receptors, which could make it useful in treating neurological disorders. Its ability to modulate receptor functions may provide insights into developing drugs targeting conditions like depression or anxiety.

Material Science Applications

Novel Material Development

Due to its unique structural features, this compound can be utilized in the development of advanced materials with specific electronic or optical properties. The incorporation of fluorine enhances lipophilicity and stability, making it suitable for applications in organic electronics or photonic devices.

Biological Studies

Mechanism of Action Research

Understanding the mechanism of action of this compound is crucial for its application in drug development. Studies focusing on how this compound modulates enzyme activities or receptor functions can provide valuable insights into its therapeutic potential. Research indicates that the presence of the fluorine atom may enhance binding affinity towards specific biological targets.

Data Table: Comparison with Related Compounds

| Compound Name | Structural Features | Notable Differences |

|---|---|---|

| 4-fluorobenzylamine | Aromatic amine | Lacks pyrazole ring; simpler structure |

| 3,5-dimethylpyrazole | Pyrazole with methyl substitutions | No fluorine substituent; different substitution pattern |

| 1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine | Pyrazole with different substitution | Different position of methyl groups on pyrazole ring |

| 4-fluorobenzyl bromide | Halogenated aromatic compound | No pyrazole; reactive bromide group available |

Case Studies

Case Study 1: Anticancer Efficacy

In a study exploring the anticancer efficacy of similar pyrazole derivatives, compounds demonstrated significant growth inhibition against several cancer cell lines including OVCAR-8 and NCI-H40. The percent growth inhibitions ranged from 51% to 86%, highlighting the potential effectiveness of related compounds in cancer treatment .

Case Study 2: Neuropharmacological Effects

Research investigating the interaction of pyrazole derivatives with neurotransmitter receptors has shown that modifications at the benzyl position can enhance receptor affinity. This suggests that this compound could be further studied for its neuropharmacological effects and potential therapeutic applications .

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets in biological systems. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The compound is compared to N-[4-(dimethylamino)benzyl]-1,4-dimethyl-1H-pyrazol-5-amine (), which substitutes the 4-fluorobenzyl group with a 4-dimethylaminobenzyl moiety. Key distinctions include:

- Substituent Effects: Electron-Withdrawing (F) vs. In contrast, the dimethylamino group enhances electron density, which may improve solubility in polar solvents if protonated (e.g., as a hydrochloride salt). Salt Form: lists a molecular formula (C₁₄H₂₁ClN₄) that suggests the compound exists as a hydrochloride salt (unmentioned in the name). This contrasts with the target compound, which is likely a free base. Salt formation significantly impacts solubility and melting points .

Physicochemical Properties

Crystallographic and Hydrogen-Bonding Analysis

- Crystal Packing: Fluorine’s small size and high electronegativity may lead to compact crystal structures with C–H···F interactions, whereas dimethylamino groups could promote N–H···Cl (in salt form) or C–H···π interactions. Tools like SHELXL and WinGX are critical for refining such structures.

- Graph Set Analysis: The fluorine substituent may favor D (donor) or A (acceptor) motifs, while dimethylamino groups in salt form could generate R₂²(8) motifs involving chloride ions .

Research Findings and Methodological Insights

- Structural Refinement: SHELX programs are widely used for small-molecule crystallography, enabling precise determination of bond lengths and angles . For example, the C–F bond (≈1.35 Å) in the target compound would be shorter than C–N bonds in the dimethylamino analog (≈1.45 Å).

- Hydrogen-Bonding Networks: highlights that fluorine’s role as a weak H-bond acceptor could reduce crystal lattice stability compared to stronger donors like –NH₃⁺ in salt forms .

- This underscores the need for careful data verification in comparative studies .

Biological Activity

N-(4-fluorobenzyl)-1,4-dimethyl-1H-pyrazol-5-amine is a pyrazole derivative notable for its potential biological activities, particularly in medicinal chemistry. Its unique structure, characterized by a fluorobenzyl group and methyl substitutions on the pyrazole ring, suggests a diverse interaction profile with biological targets. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C12H15FN3

- Molecular Weight : 255.72 g/mol

- CAS Number : 1856057-99-2

The presence of the fluorine atom enhances lipophilicity, which may influence the compound's biological interactions and pharmacokinetics .

This compound is believed to interact with various enzymes and receptors. Preliminary studies suggest that it may exhibit activity against specific cancer cell lines by modulating enzyme activities or receptor functions. The exact mechanism of action is still under investigation, but it likely involves interference with cellular pathways critical to disease processes.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have shown its potential efficacy against several cancer cell lines. For instance, compounds in similar structural classes have demonstrated significant cytotoxicity against Trypanosoma brucei, suggesting a possible role in treating parasitic infections as well .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to identify the influence of various substituents on biological activity. The following table summarizes findings from recent studies:

| Compound | Substituent | pEC50 (µM) | Notable Activity |

|---|---|---|---|

| This compound | 4-Fluorobenzyl | 6.8 | Moderate activity against cancer cell lines |

| 3,5-Dimethylpyrazole | None | <4.3 | Low activity |

| 4-Fluorobenzylamine | Aromatic amine | <4.3 | Lacks pyrazole ring; minimal activity |

The data indicate that the presence of both the fluorobenzyl group and specific methyl substitutions significantly enhance biological activity compared to simpler analogs .

Study on Enzyme Inhibition

A study focused on enzyme inhibition revealed that this compound could inhibit key enzymes involved in metabolic pathways. The compound's inhibitory effects were assessed using various assays, leading to the identification of specific targets within the signaling pathways that are crucial for tumor growth and survival .

Toxicity Assessment

In toxicity assessments conducted on human fibroblast cells, this compound exhibited low cytotoxicity (IC50 > 64 µg/mL), indicating a favorable safety profile for further development . This low toxicity is crucial for its potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.